molecular formula C11H7BrN2O B14862401 3-Bromo-2-methylfuro[2,3-b]quinoxaline

3-Bromo-2-methylfuro[2,3-b]quinoxaline

Cat. No.: B14862401
M. Wt: 263.09 g/mol
InChI Key: UDRXBUZXPWFLQP-UHFFFAOYSA-N
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Description

3-Bromo-2-methylfuro[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the furoquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylfuro[2,3-b]quinoxaline typically involves the following steps:

    Formation of the Furoquinoxaline Core: The core structure can be synthesized through a condensation reaction between an appropriate furan derivative and an o-phenylenediamine derivative. This reaction is often catalyzed by acids such as acetic acid or hydrochloric acid.

    Methylation: The methyl group at the second position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2-methylfuro[2,3-b]quinoxaline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoxaline N-oxides or reduction reactions to form dihydroquinoxalines.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it is replaced by an aryl or alkyl group using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

    Substitution Products: Amino or thiol derivatives of furoquinoxaline.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Coupling Products: Aryl or alkyl-substituted furoquinoxalines.

Scientific Research Applications

Chemistry: 3-Bromo-2-methylfuro[2,3-b]quinoxaline is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives through substitution and coupling reactions.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry: In the materials science field, this compound is used in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylfuro[2,3-b]quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets such as DNA or proteins. The bromine atom and the furoquinoxaline core play crucial roles in its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: The compound can bind to proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    2-Methylfuro[2,3-b]quinoxaline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromoquinoxaline: Lacks the furan ring, which may affect its electronic properties and applications.

    2-Methylquinoxaline: Lacks both the furan ring and the bromine atom, leading to different chemical and biological properties.

Uniqueness: 3-Bromo-2-methylfuro[2,3-b]quinoxaline is unique due to the presence of both the bromine atom and the furan ring, which confer distinct electronic and steric properties. These features enhance its reactivity in chemical reactions and its potential as a versatile building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

3-bromo-2-methylfuro[3,2-b]quinoxaline

InChI

InChI=1S/C11H7BrN2O/c1-6-9(12)10-11(15-6)14-8-5-3-2-4-7(8)13-10/h2-5H,1H3

InChI Key

UDRXBUZXPWFLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N=C2O1)Br

Origin of Product

United States

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